molecular formula C17H33NO3Si B8264755 tert-butyl (2S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-methylidenepyrrolidine-1-carboxylate

tert-butyl (2S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-methylidenepyrrolidine-1-carboxylate

Cat. No.: B8264755
M. Wt: 327.5 g/mol
InChI Key: WLPIYVBTSYGOSM-AWEZNQCLSA-N
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Description

Tert-butyl (2S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-methylidenepyrrolidine-1-carboxylate is an intricate organic compound known for its unique structural properties and reactivity. This compound is notable for its applications in various fields such as synthetic chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-methylidenepyrrolidine-1-carboxylate typically involves multiple steps, including:

  • Protection of functional groups: Utilizing tert-butyl(dimethyl)silyl chloride to protect hydroxy groups.

  • Formation of pyrrolidine ring: Achieved through cyclization reactions, often using base catalysts.

  • Addition of methylene group: Introducing the methylidene group via a Wittig reaction.

  • Final adjustments: Involves purification and isolation of the desired product.

Industrial Production Methods

Industrial production often scales up these synthetic routes using batch reactors with stringent control over temperature, pH, and solvent conditions to optimize yield and purity. This often involves using advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: Can undergo oxidation at the methylene group, yielding oxygenated derivatives.

  • Reduction: The pyrrolidine ring can be reduced to form secondary amines.

  • Substitution: The silyl-protected alcohol group can participate in nucleophilic substitution reactions to introduce various functional groups.

Common Reagents and Conditions

  • Oxidation: Common reagents include KMnO4, Na2Cr2O7 in acidic medium.

  • Reduction: Catalytic hydrogenation using Pd/C or LiAlH4.

  • Substitution: Reagents such as halides (e.g., HCl) in the presence of a base like NaOH.

Major Products

The primary products include various oxidized and reduced derivatives, as well as substituted compounds featuring diverse functional groups tailored for specific applications.

Scientific Research Applications

Tert-butyl (2S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-methylidenepyrrolidine-1-carboxylate is extensively used in:

  • Chemistry: As an intermediate in the synthesis of complex organic molecules.

  • Biology: To study enzyme interactions due to its structural resemblance to certain biological substrates.

  • Medicine: As a precursor in the development of pharmaceutical agents, particularly those targeting the central nervous system.

  • Industry: In the manufacturing of specialty chemicals used in materials science.

Mechanism of Action

The compound exerts its effects primarily through its interaction with biological molecules. The tert-butyl and silyl groups enhance its hydrophobic interactions, allowing it to penetrate cell membranes effectively. It often targets specific enzymes or receptors, modulating their activity through competitive inhibition or allosteric modulation.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (2S)-2-(hydroxymethyl)-4-methylidenepyrrolidine-1-carboxylate: Similar structure but lacks the silyl protection, leading to different reactivity.

  • Tert-butyl (2S)-2-(methoxymethyl)-4-methylidenepyrrolidine-1-carboxylate: Differing in the protecting group, impacting its chemical stability and reaction pathways.

  • Tert-butyl (2S)-2-[[trimethylsilyl]oxymethyl]-4-methylidenepyrrolidine-1-carboxylate: Uses a smaller silyl group, influencing its steric and electronic properties.

Unique Properties

Tert-butyl (2S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-methylidenepyrrolidine-1-carboxylate stands out due to its enhanced stability and selective reactivity afforded by the tert-butyl(dimethyl)silyl protection. This makes it particularly valuable in synthetic and pharmaceutical chemistry, offering a unique balance of stability and reactivity.

Properties

IUPAC Name

tert-butyl (2S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-methylidenepyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H33NO3Si/c1-13-10-14(12-20-22(8,9)17(5,6)7)18(11-13)15(19)21-16(2,3)4/h14H,1,10-12H2,2-9H3/t14-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLPIYVBTSYGOSM-AWEZNQCLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=C)CC1CO[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC(=C)C[C@H]1CO[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H33NO3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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